Cas no 300587-59-1 (<br>6-Amino-3-(tert-butyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole -5-carbonitrile)

<br>6-Amino-3-(tert-butyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole -5-carbonitrile structure
300587-59-1 structure
Product Name:<br>6-Amino-3-(tert-butyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole -5-carbonitrile
CAS No:300587-59-1
MF:C18H20N4O2
MW:324.377003669739
CID:3053309
PubChem ID:2860996
Update Time:2025-04-21

<br>6-Amino-3-(tert-butyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole -5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • <br>6-Amino-3-(tert-butyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole -5-carbonitrile
    • 6-Amino-3-(tert-butyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
    • CCG-106738
    • AKOS016295808
    • 655-395-8
    • 300587-59-1
    • AKOS000668023
    • 6-amino-3-tert-butyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
    • HMS1610E06
    • 6-AMINO-3-TERT-BUTYL-4-(3-METHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
    • AKOS002176357
    • AKOS016349154
    • Cambridge id 5676231
    • AK-777/37037015
    • SR-01000434725-1
    • 6-AMINO-3-TERT-BU-4-(3-MEO-PH)-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
    • AG-690/12950384
    • STK039767
    • AB00093040-01
    • SR-01000434725
    • 6-amino-3-tert-butyl-4-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
    • Inchi: 1S/C18H20N4O2/c1-18(2,3)15-14-13(10-6-5-7-11(8-10)23-4)12(9-19)16(20)24-17(14)22-21-15/h5-8,13H,20H2,1-4H3,(H,21,22)
    • InChI Key: XHISGSZLXLLKEL-UHFFFAOYSA-N
    • SMILES: O1C(=C(C#N)C(C2C=CC=C(C=2)OC)C2C1=NNC=2C(C)(C)C)N

Computed Properties

  • Exact Mass: 324.15862589Da
  • Monoisotopic Mass: 324.15862589Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 97Ų
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